Momordin Ic

Vue d'ensemble

Description

Momordin Ic is a principal saponin constituent of Kochia scoparia L. Schrad . It has anti-cancer bioactivity and is also a SENP1 Inhibitor . Momordin Ic induces apoptosis through oxidative stress-regulated mitochondrial dysfunction .

Synthesis Analysis

Momordin Ic is a pentacyclic triterpenoid isolated from the fruit of Kochia scoparia (L.) and other medicinal plants . It is a potent inhibitor of SUMO-specific protease 1 (SENP1) that increases SUMOylated proteins in PC3 cells .

Molecular Structure Analysis

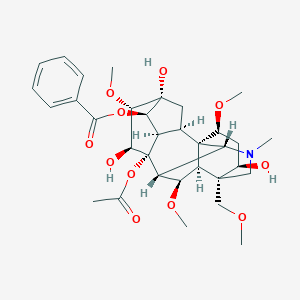

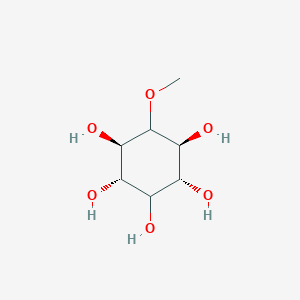

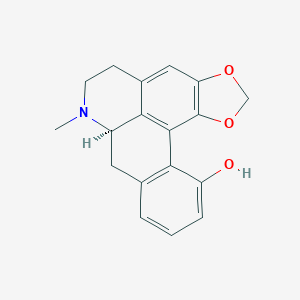

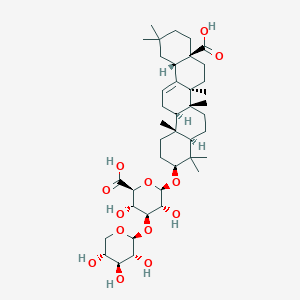

The molecular weight of Momordin Ic is 764.94 . Its molecular formula is C41H64O13 .

Chemical Reactions Analysis

Momordin Ic has been found to induce apoptosis in human hepatocellular carcinoma HepG2 cells . This is supported by DNA fragmentation, caspase-3 activation, and PARP cleavage . It triggers reactive oxygen species (ROS) production along with the collapse of mitochondrial membrane potential, cytochrome c release, down-regulation of Bcl-2, and up-regulation of Bax expression .

Physical And Chemical Properties Analysis

Momordin Ic has a molecular weight of 764.94 and a molecular formula of C41H64O13 . It is recommended to be stored at -20°C .

Applications De Recherche Scientifique

Prostate Cancer Treatment

Momordin Ic has been identified as a potent inhibitor of SUMO-specific protease 1 (SENP1), which is involved in the pathogenesis of prostate cancer. By inhibiting SENP1, Momordin Ic can reduce the proliferation of prostate cancer cells and induce cell death. This suggests its potential as a therapeutic agent for treating prostate cancer .

Cholangiocarcinoma Apoptosis Induction

Research indicates that Momordin Ic can promote apoptosis in cholangiocarcinoma cells. It achieves this by suppressing the expression of epidermal growth factor receptor (EGFR) and its downstream signaling molecules, which are crucial for cell survival. This property makes Momordin Ic a candidate for developing new treatments for cholangiocarcinoma .

Anti-Inflammatory Effects

Momordin Ic, derived from Kochia scoparia, has shown anti-inflammatory properties. It modulates the proliferation and apoptosis of HaCaT cells, which are keratinocytes, through the Wnt/β-Catenin pathway. This suggests its use in treating inflammatory skin conditions .

Cell Proliferation Inhibition

The ability of Momordin Ic to inhibit cell proliferation extends beyond cancer cells. It has been demonstrated to affect the thermal stability of SENP1, thereby interacting directly with the protein in cells and potentially serving as a broader inhibitor of cell proliferation .

Gene Expression Modulation

Momordin Ic can alter the expression profile of cell death-associated genes. This modulation of gene expression is significant because it can lead to the development of drugs that target these genes to treat various diseases where cell proliferation is a concern .

Protein Interaction Alteration

By affecting the SUMOylation process, Momordin Ic increases the levels of SUMOylated proteins in cells. This alteration in protein interactions can have far-reaching implications for the treatment of diseases where protein regulation plays a critical role .

Apoptosis-Related Protein Regulation

In addition to its effects on gene expression, Momordin Ic has been found to upregulate apoptosis-activating proteins and downregulate apoptosis-inhibiting proteins. This regulation of apoptosis-related proteins could be harnessed in therapies for diseases characterized by uncontrolled cell growth .

Therapeutic Potential in Drug Resistance

Given its diverse effects on cell proliferation, apoptosis, and protein interactions, Momordin Ic holds promise in overcoming drug resistance in cancer treatment. Its ability to modulate multiple pathways could be key in developing more effective treatments for resistant cancer types .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)30(28(45)31(54-34)32(47)48)53-33-27(44)26(43)22(42)19-51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYBGIDROCYPOE-WEAQAMGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00914234 | |

| Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-pentopyranosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Momordin Ic | |

CAS RN |

96990-18-0, 195971-47-2 | |

| Record name | Momordin Ic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096990180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scoparianoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195971472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-pentopyranosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Momordin Ic exert its anti-cancer effects?

A1: Momordin Ic has demonstrated anti-cancer activity through various mechanisms, including:* Inducing apoptosis and autophagy: Momordin Ic can trigger both apoptosis (programmed cell death) and autophagy (cellular self-degradation) in cancer cells, leading to their elimination. [, , ]* Inhibiting SENP1: Momordin Ic acts as a SENP1 inhibitor, disrupting the balance of SUMOylation and affecting crucial cellular processes involved in cancer development. [, , , ]* Suppressing signaling pathways: It can inhibit key signaling pathways like Wnt/β-catenin and EGFR, which are often dysregulated in cancer. [, ]

Q2: How does Momordin Ic interact with the Wnt/β-catenin pathway?

A2: Momordin Ic inhibits the Wnt/β-catenin signaling pathway by interfering with β-catenin's nuclear localization. This disruption affects downstream gene expression regulated by β-catenin, ultimately impacting cell proliferation and apoptosis. []

Q3: What is the role of Momordin Ic in modulating oxidative stress?

A3: Momordin Ic exhibits antioxidant properties by enhancing the activity of antioxidant enzymes such as glutathione reductase, glutathione S-transferase, superoxide dismutase, catalase, and glutathione peroxidase. This helps to mitigate oxidative damage caused by reactive oxygen species (ROS). [, ]

Q4: How does Momordin Ic impact glucose metabolism?

A4: Momordin Ic demonstrates hypoglycemic effects by inhibiting glucose absorption in the small intestine and suppressing gastric emptying. This, in turn, helps regulate blood glucose levels. [, , , , ]

Q5: What is the molecular formula and weight of Momordin Ic?

A5: Momordin Ic has the molecular formula C53H86O21 and a molecular weight of 1079.2 g/mol. []

Q6: Is there any spectroscopic data available for Momordin Ic?

A6: Yes, the structural elucidation of Momordin Ic has been extensively studied using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses provide detailed information on the compound's structure and functional groups. []

Q7: Is there any research on the stability of Momordin Ic under various storage conditions?

A7: While specific data on Momordin Ic stability is limited in the provided research, it's generally understood that saponins like Momordin Ic can degrade under certain conditions, such as high temperatures and humidity. Further research is needed to determine the optimal storage conditions to maintain its stability.

Q8: What are the key pharmacological activities reported for Momordin Ic?

A8: Momordin Ic exhibits a wide range of pharmacological effects, including:* Anti-cancer activity: Shown against various cancers, including liver cancer, gastric cancer, colorectal cancer, and osteosarcoma. [, , , , ] * Anti-inflammatory effects: Reduces inflammation in various models, such as D-galactosamine-induced liver injury and carrageenan-induced paw edema. [, , ] * Anti-allergic activity: Demonstrates inhibitory effects in models of type I-IV allergy. [] * Anti-pruritogenic effects: Reduces scratching behavior in models of pruritus. [, ]* Hypoglycemic effects: Inhibits glucose absorption and gastric emptying, potentially beneficial for managing diabetes. [, , , , ]

Q9: Are there any traditional medicinal uses of Kochia scoparia related to Momordin Ic's activities?

A9: Yes, Kochia scoparia, the plant from which Momordin Ic is derived, has been used in traditional Chinese medicine for conditions like skin diseases, eye problems, and urinary tract issues. These uses align with some of the pharmacological activities reported for Momordin Ic. []

Q10: What in vitro and in vivo models have been used to study Momordin Ic's anti-cancer effects?

A11:

In vitro: Cell lines like HepG2 (liver cancer), HaCaT (keratinocytes), and RAW 264.7 (macrophages) have been utilized. [, , , , ]* In vivo:* Xenograft mouse models have been employed to study Momordin Ic's efficacy against prostate cancer and acute myeloid leukemia (AML). [, ]

Q11: Are there any known biomarkers associated with Momordin Ic's efficacy or toxicity?

A11: Further research is needed to identify specific biomarkers that can predict the efficacy, monitor the treatment response, or detect potential adverse effects of Momordin Ic.

Q12: What analytical techniques are commonly used to quantify Momordin Ic?

A15:

High-performance liquid chromatography (HPLC): Frequently coupled with evaporative light scattering detection (ELSD) for Momordin Ic quantification. [, , , ]* Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Provides a sensitive and selective method for quantifying Momordin Ic in biological samples. []* Colorimetric methods:* Used for determining total saponin content, which can provide an indication of Momordin Ic levels. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.